6'-Iodoresiniferatoxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

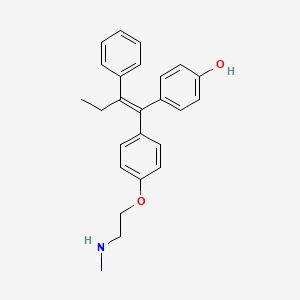

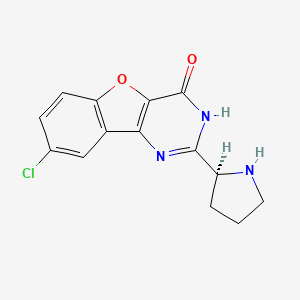

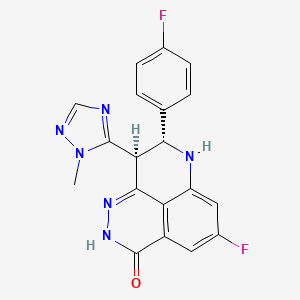

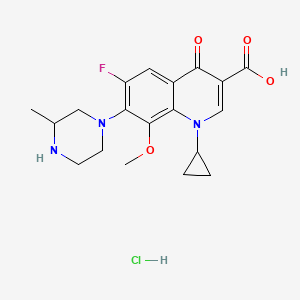

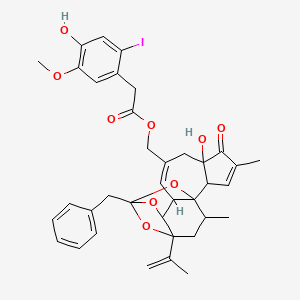

6’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules . The substance is soluble in DMSO and in ethanol .

Synthesis Analysis

I-RTX can be prepared from RTX by electrophilic aromatic substitution . Iodide substitutes the 5-position .Molecular Structure Analysis

The molecular weight of I-RTX is 754.6 . Iodination of RTX at the 5-position changes the toxin from a TRPV1-receptor agonist into a TRPV1-receptor antagonist, with only a little lower affinity for TRPV1 than RTX .Chemical Reactions Analysis

Binding of I-RTX is dependent upon temperature and pH value, as has been shown in research with HEK 293 cells expressing TRPV1 . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .Physical And Chemical Properties Analysis

I-RTX is an amorphous semi-solid . It is colorless to white and should be stored at -20°C .Scientific Research Applications

Application in Investigating Respiratory Responses to Irritants : A study found that the TRPV1 antagonist iodoresiniferatoxin did not affect responses to various airborne irritants in mice, suggesting that the TRPV1 receptor does not play a major role in the stimulation of nasal trigeminal central reflex responses by these irritant air pollutants in the C57Bl/6J mouse (Symanowicz, Gianutsos, & Morris, 2004).

Role in Sensing Tissue Ischemia : Research indicates that the VR1 on cardiac sensory nerve may function as a molecular sensor to detect tissue ischemia and activate cardiac nociceptors. The use of iodoresiniferatoxin, a specific VR1 antagonist, attenuated the firing activity of cardiac afferents caused by myocardial ischemia (Pan & Chen, 2004).

Synthesis of Iodoresiniferatoxin : A study presented a convenient synthesis method for 5'-iodoresiniferatoxin, overcoming the problems involved in the direct iodination of either resiniferatoxin or homovanillic acid (Ech-chahad, Bouyazza, & Appendino, 2006).

Acupuncture and Sensory Afferents : Research on manual acupuncture and electroacupuncture showed that the local administration of iodoresiniferatoxin, a selective TRPV1 receptor antagonist, significantly attenuated manual acupuncture-evoked single-unit activity in the median nerve. This suggests a role of TRPV1 receptors in the activation of sensory afferents by manual acupuncture (Guo, Fu, Su, & Longhurst, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCVPTZKLXSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39IO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.